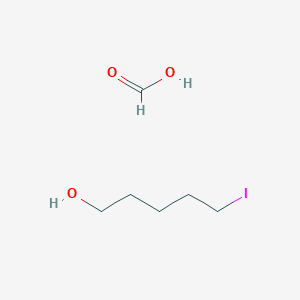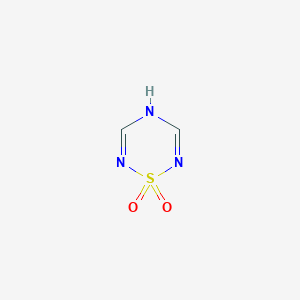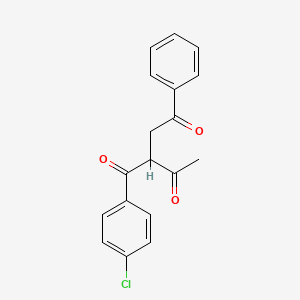
1H-Indole, 3-acetyl-1-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-acetyl-1-benzoyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole, 3-acetyl-1-benzoyl- is particularly interesting due to its unique structure, which combines an indole ring with acetyl and benzoyl groups, potentially enhancing its biological activity and chemical reactivity.
Méthodes De Préparation
The synthesis of 1H-Indole, 3-acetyl-1-benzoyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline are reacted in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C, yielding the desired indole derivative with high regioselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-Indole, 3-acetyl-1-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitro compounds can be used under acidic conditions to introduce substituents at specific positions on the ring.
Major Products: These reactions can yield a variety of products, including carboxylic acids, alcohols, and substituted indoles, depending on the reaction conditions and reagents used
Applications De Recherche Scientifique
1H-Indole, 3-acetyl-1-benzoyl- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-acetyl-1-benzoyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses. The acetyl and benzoyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 3-acetyl-1-benzoyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
1-Benzyl-1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for various enzymes and proteins
The uniqueness of 1H-Indole, 3-acetyl-1-benzoyl- lies in its combined acetyl and benzoyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
90539-81-4 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-(1-benzoylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
PTUDVJOVDZFPAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

